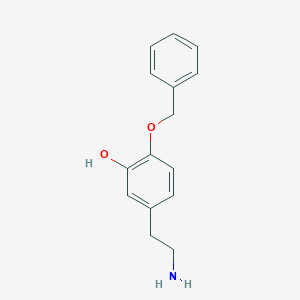
5-(2-Aminoethyl)-2-(benzyloxy)phenol
Overview
Description
5-(2-Aminoethyl)-2-(benzyloxy)phenol, commonly referred to as 5-AEPB, is a small molecule that has been studied for its potential applications in various scientific fields. This molecule has been studied for its ability to act as a catalyst in organic synthesis, as a potential therapeutic agent, and as a potential tool in the study of biochemical and physiological processes.
Scientific Research Applications
Polydopamine Coatings
Polydopamine (PDA): is a versatile coating polymer that can adhere to various material surfaces. It is produced by the self-assembly of dopamine under aerobic conditions in an alkaline environment. Traditionally, PDA formation requires the presence of oxygen. However, a novel route has been discovered: driving the polymerization in the absence of oxygen by exploiting the metabolism of anaerobic photosynthetic purple bacteria . The mechanism involves auto-oxidation of dopamine to dopamine quinone (DQ), which further forms leucodopaminechrome (DAL) and eventually leads to the formation of 5,6-dihydroxyindole (DHI). PDA coatings find applications in surface modification, inspired by the adhesive proteins secreted by mussels to adhere to wet surfaces.
Superparamagnetic Nanoparticles
Dopamine-coated Fe3O4 nanoparticles exhibit superparamagnetic properties. These nanoparticles were synthesized by ligand exchange of oleic acid on Fe3O4 nanoparticles. Dopamine contributes to their high magnetization (72.87 emu/g) due to its lower weight. The paramagnetic property is detected for both the Fe3O4 nanoparticles and the dopamine-coated ones .
Impedance Studies in Cell Cultures
Researchers have studied the effects of dopamine on 2D and 3D cell cultures using impedance measurements. Calibration curves at various frequencies were extracted with known dopamine concentrations. The evaluation of mean impedance values for different immobilization techniques at each frequency provides insights into dopamine behavior in cell culture systems .
Mechanism of Action
Target of Action
4-O-Benzyl Dopamine primarily targets the Monoamine Oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . It also interacts with Dopamine receptors , which are widely expressed in the body and function in both the peripheral and the central nervous systems .
Mode of Action
The compound’s interaction with its targets leads to changes in the concentration of dopamine in the brain. By inhibiting the MAO-B enzyme, 4-O-Benzyl Dopamine prevents the breakdown of dopamine, thereby increasing its availability . When interacting with dopamine receptors, it can modulate various functions such as motor control, motivation, reward, cognitive function, and more .
Biochemical Pathways
The metabolism of dopamine is strongly linked to oxidative stress, as its degradation generates reactive oxygen species (ROS). Furthermore, dopamine oxidation can lead to the production of endogenous neurotoxins . Therefore, by inhibiting the breakdown of dopamine, 4-O-Benzyl Dopamine can potentially reduce oxidative stress and the production of neurotoxins .
Pharmacokinetics
The metabolism of dopamine involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability .
Result of Action
The increased availability of dopamine due to the inhibition of its breakdown can have various effects at the molecular and cellular level. For instance, it can enhance the release of acetylcholine, causing increased lower esophageal sphincter (LES) and gastric tone, accelerating gastric emptying and transit through the gut . It can also have implications in a number of neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .
properties
IUPAC Name |
5-(2-aminoethyl)-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVIUXSFRYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340042 | |
| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
CAS RN |
94026-91-2 | |
| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





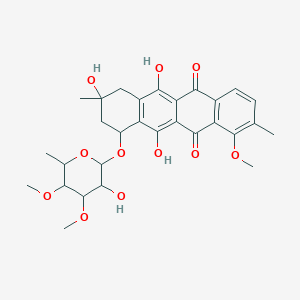
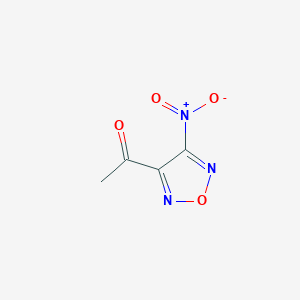

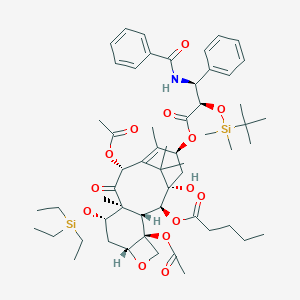
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
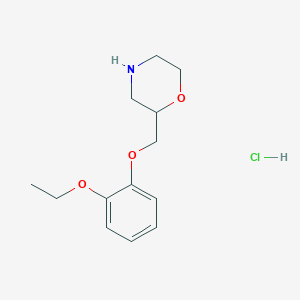
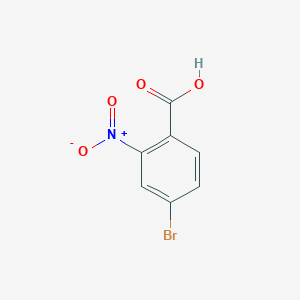

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
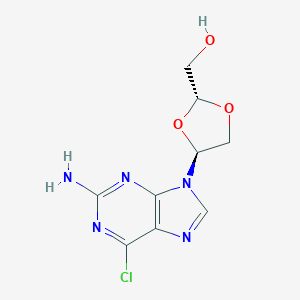
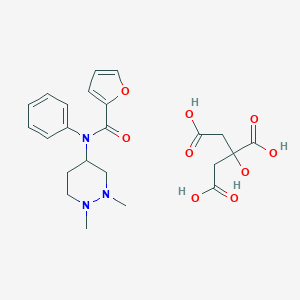
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)